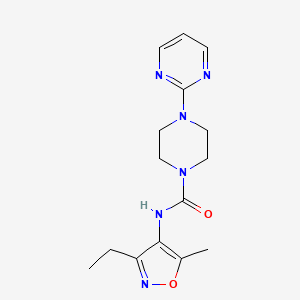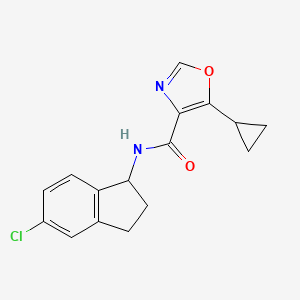![molecular formula C19H28N2O4 B7052146 (4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone](/img/structure/B7052146.png)
(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a methanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the methanone moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are optimized for yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-24-19(8-12-25-13-9-19)14-20-16-4-2-15(3-5-16)18(23)21-10-6-17(22)7-11-21/h2-5,17,20,22H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZBVPVZYPTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CNC2=CC=C(C=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B7052063.png)

![1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile](/img/structure/B7052084.png)

![5-Methyl-7-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7052114.png)
![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)pyrazin-2-amine](/img/structure/B7052117.png)
![5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7052125.png)
![7-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7052130.png)
![5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7052140.png)
![3-[2-[2-(1-Ethylimidazol-2-yl)piperidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7052154.png)
![2-(2-Fluorophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7052165.png)
![2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide](/img/structure/B7052175.png)
![4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7052181.png)
![3-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B7052187.png)
